N-(2,6-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide
Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Antibacterial Activity
The compound has been synthesized and screened for its antibacterial activity . Some of the derivatives showed significant biological activities, indicating its potential use in the development of new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound has also been tested for its antifungal activity . This suggests that it could be used in the treatment of fungal infections .
Anthelmintic Activity
The compound has shown potential anthelmintic activity . Anthelmintics are drugs that are used to treat infections with parasitic worms. This indicates that the compound could be used in the development of new anthelmintic drugs .
Fingerprint Detection
Interestingly, the compound has been found to exhibit good stickiness and finger rhythm without dense dust . This suggests that it could be used in latent fingerprint analysis, potentially helping to detect fingerprints on all types of flat surfaces .
Non-linear Optical Properties
The compound has been studied for its non-linear optical (NLO) properties . NLO materials have wide applications in the field of optoelectronics, including in optical switching devices .
Molecular Docking Studies
Molecular docking studies have been carried out to investigate the effect of the titled molecule against various proteins such as SARS‐CoV‐2 that affect the immune system in humans . This suggests potential applications in drug discovery and development .
Mechanism of Action
Target of Action
The compound N-(2,6-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide is chemically similar to lidocaine . Lidocaine is a local anesthetic that primarily targets voltage-gated sodium channels in neurons . These channels play a crucial role in the initiation and conduction of action potentials, which are essential for neuronal communication .
Mode of Action
Lidocaine, and by extension N-(2,6-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide, stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, effectively numbing the area where the compound is applied .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the propagation of action potentials in neurons. By blocking sodium channels, the compound prevents the influx of sodium ions that is necessary for the generation of an action potential . This disrupts the normal function of the neuron, preventing it from transmitting signals, including those for pain and other sensations .
Result of Action
The primary result of the action of N-(2,6-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide is local anesthesia, or numbness in the area of application. This is due to its inhibition of neuronal action potentials, which prevents the transmission of pain signals to the brain .
Safety and Hazards
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-6-5-7-12(2)17(11)20-18(22)14-10-16(21)19-15-9-4-3-8-13(14)15/h3-10H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNJTYCZHIRBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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